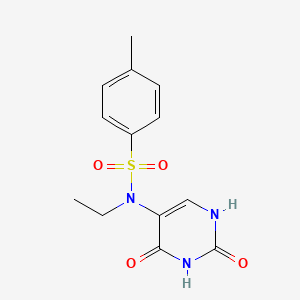
n-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-n-ethyl-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines a pyrimidine ring with a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring and the benzenesulfonamide group separately. These two components are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include ethylating agents, sulfonyl chlorides, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving sulfonamide groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-4-ETHOXYBENZAMIDE: This compound has a similar pyrimidine ring but differs in the substituent on the benzene ring.
N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-2,2,2-TRIFLUOROACETAMIDE: This compound features a trifluoroacetamide group instead of a benzenesulfonamide group.
Uniqueness
N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6937-80-0 |
|---|---|
Molecular Formula |
C13H15N3O4S |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-N-ethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H15N3O4S/c1-3-16(11-8-14-13(18)15-12(11)17)21(19,20)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H2,14,15,17,18) |
InChI Key |
QPLWTVRWXOEOBN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CNC(=O)NC1=O)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















